tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a chlorinated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 6-chloro-5-methylpyridin-3-amine with tert-butyl 2-pyrrolidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as triethylamine and dichloromethane, respectively. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated pyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways .
Medicine: In medicine, this compound is explored for its potential use in drug discovery and development. It is investigated for its efficacy and safety in preclinical studies .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is employed in the formulation of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate
- tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate
- tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
Uniqueness: tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a chlorinated pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H21ClN2O2 |
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Molecular Weight |
296.79 g/mol |
IUPAC Name |
tert-butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O2/c1-10-8-11(9-17-13(10)16)12-6-5-7-18(12)14(19)20-15(2,3)4/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
ZIBXHXJLDLPGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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